
(octahydroindolizin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydroindolizin-3-yl)methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by its indolizine core structure, which is fully saturated, making it an octahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (octahydroindolizin-3-yl)methanol typically involves the reduction of indolizine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure complete saturation of the indolizine ring. The subsequent functionalization to introduce the hydroxymethyl group can be achieved through optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Octahydroindolizin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydroxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms ketones or aldehydes | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
Reduction | Produces fully saturated alcohol derivatives | Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄) |
Substitution | Introduces various functional groups at the hydroxymethyl position | Alkyl halides, acyl chlorides |
Chemistry
In synthetic organic chemistry, (octahydroindolizin-3-yl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block for developing novel pharmaceuticals.
Biology
Research has indicated potential biological activities for this compound, including antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens, making it a candidate for further exploration in medicinal chemistry .
Medicine
The compound is being investigated for its role in drug development. Its unique structure allows for modifications that can enhance therapeutic properties, particularly in targeting specific biological pathways. For instance, derivatives of this compound have shown promise as inhibitors in mitochondrial respiratory chain complexes, which are crucial for ATP production in cancer cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound aimed at enhancing solubility and bioavailability. These derivatives were tested for their ability to inhibit cancer cell growth, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of (octahydroindolizin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its functionalization. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity .
Comparison with Similar Compounds
Indolizine: The parent compound, which is less saturated and lacks the hydroxymethyl group.
Octahydroindolizine: A fully saturated indolizine without the hydroxymethyl group.
(Octahydroindolizin-3-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness:
Biological Activity
(octahydroindolizin-3-yl)methanol, also known as [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the hydroxymethyl group (-CH2OH) enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
1. Neuroprotective Effects
Recent studies have indicated that derivatives of indole compounds, including those related to this compound, exhibit neuroprotective properties. For instance, a study on an indole derivative showed that it inhibited glutamate release in rat cerebrocortical nerve terminals. This inhibition was linked to reduced exocytosis and modulation of calcium influx through P/Q-type calcium channels, suggesting a potential mechanism for neuroprotection in conditions such as neurodegeneration .
3. Antioxidant Properties
Antioxidant activity is another area where indole derivatives have shown promise. The antioxidant capacity of various indole compounds has been evaluated using methods such as DPPH and FRAP assays, indicating their ability to scavenge free radicals and reduce oxidative stress . The presence of hydroxymethyl groups in compounds like this compound may enhance these properties.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Calcium Channel Modulation : As noted in neuroprotective studies, the compound may modulate calcium channel activity, influencing neurotransmitter release and neuronal excitability.
- Antibacterial Action : Indole derivatives often disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
Case Studies
- Neuroprotection : A study on an indole derivative similar to this compound demonstrated significant inhibition of glutamate release in synaptosomes, providing insights into its potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of indole derivatives against various pathogens, emphasizing their potential role in developing new antibiotics .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRAKXZOPXIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.